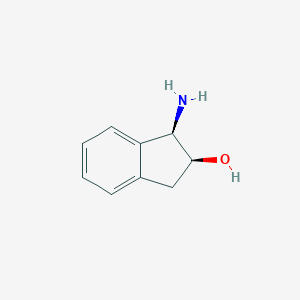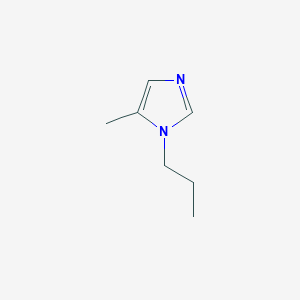
5-Methyl-1-propylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-propylimidazole (MPI) is a heterocyclic organic compound that belongs to the imidazole family. It is a colorless liquid with a boiling point of 197°C and a molecular weight of 112.15 g/mol. MPI has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
5-Methyl-1-propylimidazole acts as a nucleophile and can form covalent bonds with electrophilic centers in molecules. It can also act as a hydrogen bond acceptor and donor due to the presence of the imidazole ring. 5-Methyl-1-propylimidazole can interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can affect the activity and function of enzymes and proteins.
Biochemical and Physiological Effects:
5-Methyl-1-propylimidazole has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. 5-Methyl-1-propylimidazole has been shown to have antioxidant and anti-inflammatory properties. It can also affect the metabolism of drugs and xenobiotics in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-1-propylimidazole has several advantages for lab experiments. It is a stable and easily synthesized compound. It has a low toxicity and is relatively inexpensive. It can be used as a versatile building block in the synthesis of complex molecules. However, 5-Methyl-1-propylimidazole has some limitations. It is not very soluble in water and has a strong odor. It can also react with some reagents and solvents, which can affect the outcome of experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-Methyl-1-propylimidazole. One direction is the synthesis of 5-Methyl-1-propylimidazole derivatives with improved properties and functions. Another direction is the investigation of 5-Methyl-1-propylimidazole as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-Methyl-1-propylimidazole can also be used as a probe for the study of enzyme and protein structure and function. Finally, 5-Methyl-1-propylimidazole can be used as a building block in the synthesis of new materials with unique properties and applications.
Conclusion:
In conclusion, 5-Methyl-1-propylimidazole is a versatile and useful compound with potential applications in various scientific research fields. Its unique properties and functions make it a valuable tool for the study of enzymes, proteins, and complex molecules. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methyl-1-propylimidazole have been discussed in this paper. Further research and development of 5-Methyl-1-propylimidazole and its derivatives can lead to new discoveries and innovations in science and technology.
Aplicaciones Científicas De Investigación
5-Methyl-1-propylimidazole has been used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It has been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a building block in the synthesis of complex molecules. In biochemistry, 5-Methyl-1-propylimidazole has been used to study the structure and function of enzymes and proteins. In pharmacology, 5-Methyl-1-propylimidazole has been investigated as a potential drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
144748-27-6 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
5-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-6-8-5-7(9)2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SLXDSUHPWSGQJC-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C |
SMILES canónico |
CCCN1C=NC=C1C |
Sinónimos |
1H-Imidazole,5-methyl-1-propyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
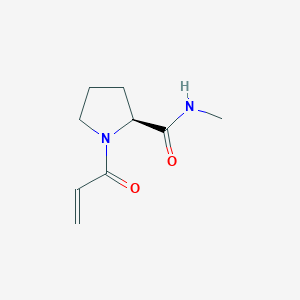
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
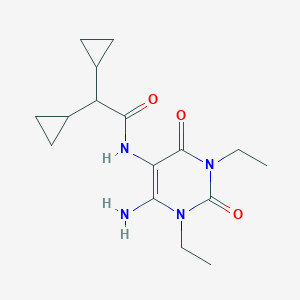
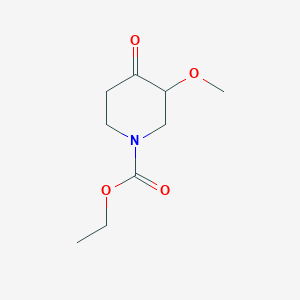

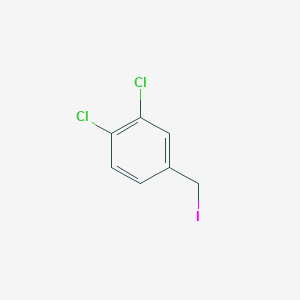
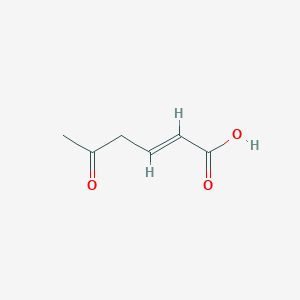

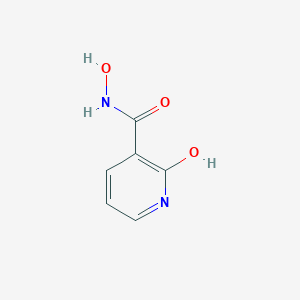
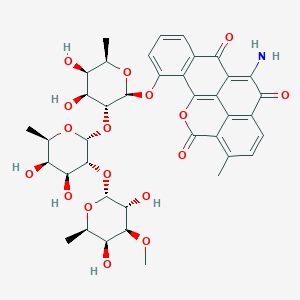
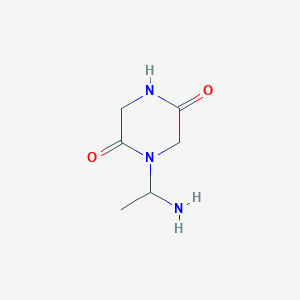
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
